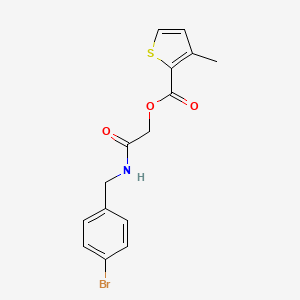

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3S/c1-10-6-7-21-14(10)15(19)20-9-13(18)17-8-11-2-4-12(16)5-3-11/h2-7H,8-9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFNSLFROGZGDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves the condensation of 4-bromobenzylamine with 3-methylthiophene-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

- Drug Development : The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. The bromobenzyl group may enhance binding affinity to specific enzymes or receptors, which is crucial for therapeutic efficacy .

- Cancer Research : There is growing interest in the role of compounds like 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate in targeting macrophage migration inhibitory factor (MIF), a protein implicated in cancer progression. Studies have shown that MIF overexpression is associated with aggressive cancer phenotypes, and compounds that modulate MIF activity could lead to novel cancer therapies .

- Anti-inflammatory Properties : Preliminary research indicates that derivatives of this compound may exhibit anti-inflammatory activities. This opens avenues for developing treatments for conditions characterized by excessive inflammation .

Material Science Applications

- Organic Semiconductors : The electronic properties of the thiophene ring make this compound suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability of thiophenes to form π-π stacking interactions enhances charge transport properties, which is vital for semiconductor applications.

- Polymer Chemistry : As a versatile building block, this compound can be used in the synthesis of polymers with tailored properties for specific applications, including coatings and adhesives.

Case Studies

- Target Discovery in Cancer Therapy : A study explored the interactions between thiophene derivatives and MIF, demonstrating that modifications at specific positions can significantly alter biological activity. This research supports the potential use of compounds like this compound in developing targeted cancer therapies .

- Anti-inflammatory Activity Evaluation : In vitro studies have shown that certain derivatives exhibit potent anti-inflammatory effects, with IC50 values indicating their potential as therapeutic agents against inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene/Thiazole Cores

(a) [2-[Benzyl(methyl)amino]-2-oxoethyl] 2-Thiophen-2-ylquinoline-4-carboxylate (CAS 380206-76-8)

- Key Differences: Replaces the 3-methylthiophene group with a quinoline-thiophene hybrid.

- Physicochemical Properties : Higher molecular weight (416.5 g/mol) and logP (XLogP3 = 4.4) compared to the target compound, suggesting increased hydrophobicity .

(b) [2-[[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-Bromobenzoate (CAS 479236-01-6)

- Key Differences : Substitutes the thiophene with a thiazole ring and positions bromine on the benzoate moiety (ortho vs. para in the target compound).

- Implications : Thiazole’s nitrogen atom may enhance hydrogen bonding, while bromine placement alters steric and electronic effects .

(c) Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 6o)

- Key Differences : Features a saturated tetrahydrobenzo[b]thiophene ring and a 4-hydroxyphenyl group.

Compounds with Brominated Aromatic Systems

(a) [2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-Bromophenyl)acetate (CAS 727714-48-9)

- Key Differences : Replaces the thiophene carboxylate with a phenylacetate group. The 4-bromophenyl moiety is retained but linked via an acetate ester.

(b) Ethyl 4-(4-Bromophenyl)-2-[[3-(4-Chlorophenyl)-2-cyano-prop-2-enoyl]amino]thiophene-3-carboxylate

- Key Differences: Incorporates a cyano-propenoyl group and a 4-chlorophenyl substituent. The cyano group introduces strong electron-withdrawing effects, which may alter reactivity in nucleophilic environments .

Comparative Analysis Table

Research Findings and Implications

- Synthetic Challenges : The target compound’s bromobenzyl and thiophene carboxylate groups may require multi-step synthesis, akin to the Petasis reaction used for Compound 6o, but optimized for higher yields .

- Electronic Effects : Bromine’s para position on the benzyl group (target compound) versus ortho in CAS 479236-01-6 may lead to distinct electronic profiles, influencing binding to hydrophobic pockets in biological targets .

Biological Activity

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 368.2 g/mol. The compound features a thiophene ring, a bromobenzyl amine group, and a carboxylate moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The bromobenzyl group enhances binding affinity to certain enzymes or receptors, while the thiophene ring facilitates π-π interactions with aromatic amino acids in proteins. These interactions can modulate protein activity, leading to various biological effects such as:

- Anticancer Activity: The compound has demonstrated significant antiproliferative effects against cancer cell lines.

- Antimicrobial Properties: It has shown potential as an antimicrobial agent against various pathogens.

- Anti-inflammatory Effects: The selective inhibition of cyclooxygenase enzymes indicates its utility in managing inflammatory conditions.

Anticancer Effects

Recent studies have highlighted the anticancer potential of this compound. For instance, one study reported that the compound exhibited potent antiproliferative activity against FaDu cells (human pharyngeal squamous cell carcinoma) with an IC50 value of 1.73 µM. Mechanistic investigations revealed that it induces apoptosis and autophagy, as evidenced by increased levels of cleaved caspase-3 and LC3A/B proteins, respectively .

Antimicrobial Activity

The compound's antimicrobial properties have been explored extensively. Thiophene derivatives are known for their broad-spectrum activity against bacteria and fungi. In vitro assays demonstrated that this compound effectively inhibits the growth of several microbial strains, suggesting its potential as a lead compound in antibiotic development.

Anti-inflammatory Properties

In anti-inflammatory studies, the compound selectively inhibited COX-2 over COX-1, indicating its potential for reducing inflammation without significant gastrointestinal side effects commonly associated with non-selective NSAIDs .

Data Summary

| Biological Activity | IC50 Value | Cell Line/Pathogen | Mechanism |

|---|---|---|---|

| Antiproliferative | 1.73 µM | FaDu (Cancer) | Induces apoptosis via caspase activation |

| Antimicrobial | Variable | Various bacterial strains | Disruption of cell wall synthesis |

| Anti-inflammatory | Selective | COX Enzymes | Inhibition of COX-2 activity |

Case Studies

- Antiproliferative Study : In a study assessing the effects on FaDu cells, treatment with this compound resulted in significant cell death and morphological changes consistent with apoptosis .

- Antimicrobial Evaluation : Another study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones in agar diffusion assays.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((4-bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves coupling 3-methylthiophene-2-carboxylic acid with a bromobenzylamine derivative via a carbodiimide-mediated amide bond formation. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis .

- Catalysts : Use of HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improves coupling yields .

- Validation : Purity is confirmed via HPLC (>95%) and NMR spectroscopy (e.g., absence of unreacted starting materials) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Techniques :

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths and angles, particularly for the bromobenzyl and thiophene moieties .

- NMR spectroscopy : H and C NMR identify substituent effects (e.g., deshielding of aromatic protons near bromine) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] ion at m/z 423.05) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Case study : Discrepancies in H NMR aromatic signals may arise from residual solvents or polymorphism.

- Methods :

- Recrystallization : Use ethanol/water mixtures to isolate pure polymorphs .

- Dynamic NMR : Analyze temperature-dependent shifts to confirm conformational flexibility .

- Powder XRD : Compare diffraction patterns to rule out amorphous impurities .

- Reference standards : Cross-validate with structurally analogous compounds (e.g., fluorophenyl derivatives) .

Q. How do substituents (e.g., bromine vs. chlorine) influence the compound’s biological activity?

- Structure-activity relationship (SAR) :

- Electron-withdrawing groups (e.g., Br) enhance stability but may reduce solubility.

- Comparative assays : Test inhibition of kinase targets (e.g., EGFR) against analogs like 2-((4-chlorobenzyl)amino)-2-oxoethyl derivatives .

- Methodology :

- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins .

- In vitro assays : Measure IC values in cell lines (e.g., MCF-7 for anticancer activity) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Pathways : The bromine atom on the benzyl group is susceptible to substitution (e.g., with amines or thiols).

- Experimental design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.